3-Bromo-2-nitrothiophene
Overview
Description
3-Bromo-2-nitrothiophene is a chemical compound that has been studied with surface-enhanced Raman spectroscopy . The molecule has a tilted orientation with a sulfur atom of the thiophene ring and oxygen atoms of the nitro group interacting directly with the gold surface .
Synthesis Analysis
The synthesis of thiophene derivatives has been a topic of interest in recent years . A new thiophene derivative, 3-bromo-2-methyl-5-(4-nitrophenyl)thiophene, was synthesized through the Suzuki coupling reaction . An improved, multigram synthesis of 3-bromonaphtho[2,3b]thiophene was reported, exploiting a copper-catalyzed cross-coupling to prepare the Bradsher substrate in 3 steps from commercial materials .Molecular Structure Analysis
The molecular structure of 3-Bromo-2-nitrothiophene has been studied using density functional theory (DFT) calculations . The vibrational frequencies of the molecule were computed using the optimized geometry obtained from the DFT calculations . The calculated spectra are very close to the recorded infrared and Raman of the solid 3-bromo-2-nitrothiophene .Chemical Reactions Analysis
The electrosorption of 3-bromo-2-nitrothiophene on a polycrystalline gold electrode has been studied . Cyclic voltammetry measurements of the 3-bromo-2-nitrothiophene were made and the oxidation and reduction potentials of the 3-bromo-2-nitrothiophene at the gold electrode have been reported .Physical And Chemical Properties Analysis
The physical and chemical properties of 3-Bromo-2-nitrothiophene include a molecular weight of 208.04 . It is a solid at room temperature . More detailed properties such as density, boiling point, vapour pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, and others are not available in the retrieved papers.Scientific Research Applications
Electrosorption on Gold Surfaces
Specific Scientific Field
Surface Chemistry and Spectroscopy
Application Summary
3-Bromo-2-nitrothiophene has been used in the study of electrosorption on gold surfaces. This involves the interaction of the molecule with the gold surface, which is of interest in surface-enhanced Raman spectroscopy (SERS).
Methods of Application
The electrosorption of 3-Bromo-2-nitrothiophene on a polycrystalline gold electrode was studied using SERS. The UV-Vis spectrum of the 3-Bromo-2-nitrothiophene was recorded, and cyclic voltammetry measurements were made. The experimental data were supported by density functional theory (DFT) calculations using the B3LYP level of theory and 6-31G (d) basis set .
Results or Outcomes
The results implied a tilted orientation of the 3-Bromo-2-nitrothiophene molecule, with a sulfur atom of the thiophene ring and oxygen atoms of the nitro group interacting directly with the gold surface. The oxidation and reduction potentials of the 3-Bromo-2-nitrothiophene at the gold electrode were reported .
Biological Activity
Specific Scientific Field
Biochemistry and Microbiology
Application Summary
3-Bromo-2-nitrothiophene has been studied for its biological activity, specifically its ability to inhibit the growth of certain organisms.
Methods of Application
The biological activity of 3-Bromo-2-nitrothiophene was assessed by evaluating the minimum inhibitory concentration required to inhibit the growth of E. coli, M. luteus, and A. niger .
Results or Outcomes
The compound showed a wide range of activities, with 2-chloro-3,5-dinitrothiophene or 2-bromo-3,5-dinitrothiophene showing the highest activity against all three organisms. The simplest compound of the series, 2-nitrothiophene, showed the smallest activity in each case .
Safety And Hazards
The safety information for 3-Bromo-2-nitrothiophene indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using personal protective equipment, and ensuring adequate ventilation .
properties
IUPAC Name |
3-bromo-2-nitrothiophene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2BrNO2S/c5-3-1-2-9-4(3)6(7)8/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYIHKIRPUMUUJX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1Br)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2BrNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40360913 | |
Record name | 3-bromo-2-nitrothiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40360913 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-2-nitrothiophene | |
CAS RN |
24430-27-1 | |
Record name | 3-bromo-2-nitrothiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40360913 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-bromo-2-nitrothiophene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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